molecular formula C4H11ClN2O B155852 2-Amino-N-ethylacetamide hydrochloride CAS No. 26595-78-8

2-Amino-N-ethylacetamide hydrochloride

Cat. No. B155852
CAS RN: 26595-78-8
M. Wt: 138.59 g/mol
InChI Key: RSNDLRFBYCPDDU-UHFFFAOYSA-N
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Description

The compound "2-Amino-N-ethylacetamide hydrochloride" is not directly mentioned in the provided papers. However, the synthesis and properties of similar compounds have been discussed. For instance, an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride salt is reported, which is a key intermediate for peptide nucleic acid synthesis . Additionally, various N-(4-amino-2-butynyl)acetamide derivatives have been synthesized and examined for their inhibitory activity on detrusor contraction, which is relevant to the treatment of overactive detrusor .

Synthesis Analysis

The synthesis of related compounds involves reductive alkylation, as seen in the production of ethyl N-[(2-Boc-amino)ethyl]glycinate hydrochloride, which is achieved in near quantitative yield and high purity without the need for chromatography . Another synthesis method involves the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions .

Molecular Structure Analysis

The molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been elucidated using elemental analyses and spectroscopic techniques. It crystallizes in the orthorhombic crystal system with space group Pbca and exhibits intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-Amino-N-ethylacetamide hydrochloride". However, the synthesis of related compounds involves reactions such as reductive alkylation and amide bond formation, which are common in the synthesis of acetamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Amino-N-ethylacetamide hydrochloride" are not directly reported. However, the hydrochloride salt of ethyl N-[(2-Boc-amino)ethyl]glycinate is described as a stable, nonhygroscopic solid that is convenient for handling and storage . The related compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been characterized by its crystal structure and intermolecular hydrogen bonding, which can influence its physical properties .

Scientific Research Applications

Radioreceptor Assays

  • Radioreceptor Assay for Serum Levels of Beta-Adrenoceptor Antagonists : A radioreceptor assay using 2-Amino-N-ethylacetamide hydrochloride derivatives, such as cetamolol hydrochloride, measures serum drug levels in clinical trials (Stern, 1984).

Synthesis of Radiopharmaceuticals

  • Synthesis of 14C-Labeled Compounds : This compound is used in the synthesis of labeled pharmaceuticals for clinical research, such as pramiracetam hydrochloride (Hartman, Huang, & Butler, 1984).

Anthelminthic Applications

  • Amidantel, a Potent Anthelminthic : N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a derivative, shows efficacy against nematodes, filariae, and cestodes in animals (Wollweber et al., 1979).

Biodegradable Chelating Agents

  • Development of Environmentally Friendly Chelating Agents : 2-Amino-N-ethylacetamide hydrochloride derivatives are studied as alternatives to non-biodegradable chelating agents in various applications, such as soil remediation and waste treatment (Pinto, Neto, & Soares, 2014).

Drug Synthesis and Development

  • Agents for Overactive Detrusor : Derivatives of 2-Amino-N-ethylacetamide hydrochloride, like N-(4-amino-2-butynyl)acetamides, have been developed for inhibiting detrusor contraction, indicating potential application in treating overactive bladder conditions (Take et al., 1992).

properties

IUPAC Name

2-amino-N-ethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDLRFBYCPDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611702
Record name N-Ethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-ethylacetamide hydrochloride

CAS RN

26595-78-8
Record name N-Ethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-ethylacetamide hydrochloride
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